molecular formula C13H17NO2 B11748438 (E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one CAS No. 1356089-40-1

(E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one

Cat. No.: B11748438
CAS No.: 1356089-40-1
M. Wt: 219.28 g/mol
InChI Key: DJAOQKVGOGZYLH-CMDGGOBGSA-N
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Description

(E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one is an organic compound with a complex structure that includes a phenyl group, a methoxy(methyl)amino group, and a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one typically involves multi-step organic reactions. One common method includes the condensation of a phenylacetone derivative with a methoxy(methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy(methyl)amino group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-2-one
  • (E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-4-one

Uniqueness

(E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1356089-40-1

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(E)-5-[methoxy(methyl)amino]-1-phenylpent-1-en-3-one

InChI

InChI=1S/C13H17NO2/c1-14(16-2)11-10-13(15)9-8-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3/b9-8+

InChI Key

DJAOQKVGOGZYLH-CMDGGOBGSA-N

Isomeric SMILES

CN(CCC(=O)/C=C/C1=CC=CC=C1)OC

Canonical SMILES

CN(CCC(=O)C=CC1=CC=CC=C1)OC

Origin of Product

United States

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